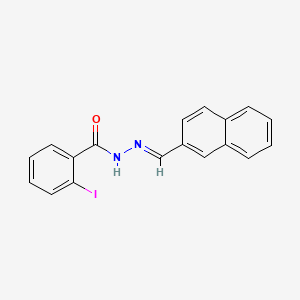

2-iodo-N'-(2-naphthylmethylene)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-iodo-N'-(2-naphthylmethylene)benzohydrazide is a compound derived from the reaction of 2-iodo benzohydrazide with aromatic aldehydes. It belongs to a class of compounds known for their potential in various chemical reactions and applications.

Synthesis Analysis

The synthesis of related compounds involves condensation reactions. For example, 2-naphthaldehyde reacts with benzohydrazide to yield Schiff bases like N'-(2-naphthylidene)benzohydrazide (Babu et al., 2017). Similarly, 2-iodo benzohydrazide can react with substituted aromatic aldehydes in acetic acid to form 2-Iodo-N'-[(1E)-Substituted Phenylmethylidene] Benzohydrazides (Harer et al., 2010).

Molecular Structure Analysis

Molecular structure analysis through X-ray crystallography reveals details about the compound's geometry. For instance, the dihedral angles between the benzene and naphthyl ring systems and the planarity of the naphthalene frameworks provide insights into the compound's molecular conformation (Qiu & Zhao, 2008; Diao et al., 2007).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, demonstrating their potential in catalysis and synthetic chemistry. For example, they can act as effective catalysts in Suzuki-Miyaura cross-coupling reactions (Babu et al., 2017).

Scientific Research Applications

Covalent Organic Frameworks (COFs)

The synthesis of covalent organic frameworks (COFs) using hydrazone linkages demonstrates the utility of compounds similar to 2-iodo-N'-(2-naphthylmethylene)benzohydrazide in constructing advanced materials. These COFs exhibit high crystallinity, chemical and thermal stability, and are permanently porous, making them promising for applications in gas storage, separation technologies, and catalysis (Uribe-Romo et al., 2011).

Catalysis

Compounds derived from N'-(2-naphthylidene)benzohydrazide have been used to synthesize cyclopalladated complexes. These complexes exhibit catalytic activity in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of biaryl compounds with potential applications in pharmaceuticals and materials science (Babu et al., 2017).

Molecular Docking and Biological Evaluation

The synthesis and biological evaluation of N-acylarylhydrazones, including compounds structurally related to this compound, have shown potential anti-inflammatory properties. These compounds exhibit significant inhibition of COX-2 in vitro, suggesting their utility as lead compounds for developing new anti-inflammatory agents (Devi et al., 2020).

Organic Photovoltaics

In the development of organic solar cells, naphthodithiophene-based nonfullerene acceptors have shown high performance, with power conversion efficiencies significantly enhanced by extended π-conjugation. This research underscores the relevance of naphthalene derivatives in designing high-efficiency organic photovoltaic materials (Zhu et al., 2018).

Antimicrobial Applications

Analogs of this compound have been synthesized and evaluated for their antimicrobial properties. Some derivatives have shown significant activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Harer et al., 2010).

properties

IUPAC Name |

2-iodo-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13IN2O/c19-17-8-4-3-7-16(17)18(22)21-20-12-13-9-10-14-5-1-2-6-15(14)11-13/h1-12H,(H,21,22)/b20-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJGGJGQMPGINI-UDWIEESQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-9-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502744.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5502752.png)

![5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide](/img/structure/B5502778.png)

![2-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5502800.png)

![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5502803.png)

![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5502807.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5502815.png)

![3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5502821.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5502831.png)

![({5-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5502844.png)

![2-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5502848.png)